molecular formula C13H11FN2O3 B6414544 6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261938-12-8

6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B6414544
CAS No.: 1261938-12-8
M. Wt: 262.24 g/mol
InChI Key: RNHQJXDOMCOTSX-UHFFFAOYSA-N
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Description

6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a 4-fluoro-3-methoxyphenyl group at the 3rd position of the pyridine ring

Preparation Methods

The synthesis of 6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with picolinic acid as the starting material.

    Nitration: The picolinic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the amino or methoxy groups can be replaced with other functional groups using appropriate reagents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium.

Scientific Research Applications

6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Amino-3-(4-fluoro-3-methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:

    Florpyrauxifen: A pyridinemonocarboxylic acid with similar structural features but different substituents, used as a herbicide.

    Picloram: Another picolinic acid derivative with herbicidal properties, differing in the substituents on the pyridine ring.

    Halauxifen-methyl: A synthetic auxin herbicide with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

6-amino-3-(4-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-10-6-7(2-4-9(10)14)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHQJXDOMCOTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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